(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Didehydro Gibberellin A9 is a compound belonging to the gibberellin family, which are diterpenoid plant hormones. These hormones play a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, and flowering . 2,3-Didehydro Gibberellin A9 is specifically obtained by the formal dehydrogenation across the 2,3-position of gibberellin A9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydro Gibberellin A9 typically involves the dehydrogenation of gibberellin A9. This process can be achieved through various chemical reactions that introduce a double bond between the 2 and 3 positions of the gibberellin A9 molecule .
Industrial Production Methods: While specific industrial production methods for 2,3-Didehydro Gibberellin A9 are not extensively documented, the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Didehydro Gibberellin A9 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2,3-Didehydro Gibberellin A9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of gibberellins.
Biology: Investigated for its role in plant growth regulation and development.
Industry: Utilized in agricultural practices to enhance crop yield and quality
Mechanism of Action
The mechanism of action of 2,3-Didehydro Gibberellin A9 involves its interaction with specific receptors and signaling pathways in plants. It binds to gibberellin receptors, triggering a cascade of molecular events that lead to the activation of transcription factors and subsequent changes in gene expression. This results in various physiological responses, such as stem elongation and seed germination .
Comparison with Similar Compounds
- Gibberellin A9
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A1
Comparison: 2,3-Didehydro Gibberellin A9 is unique due to the presence of a double bond between the 2 and 3 positions, which distinguishes it from other gibberellins. This structural difference can influence its biological activity and reactivity in chemical reactions .
Properties
Molecular Formula |
C19H22O4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14?,17-,18+,19-/m1/s1 |
InChI Key |
NJHXRWOUQCGQAV-XBKNDEFHSA-N |
Isomeric SMILES |
C[C@@]12C=CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.